4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is an organic compound that features a thiazole ring substituted with a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole typically involves the reaction of 4-methylthiazole with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent. The reaction conditions often include:
Temperature: 80-100°C
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the coupling partner.
Scientific Research Applications
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxycarbonylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 1-methylpyrazole-4-boronic acid pinacol ester
Uniqueness
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Thiazole is unique due to the combination of the thiazole ring and the boronic ester group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to other boronic esters.
Properties
Molecular Formula |
C10H16BNO2S |
---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H16BNO2S/c1-7-6-15-8(12-7)11-13-9(2,3)10(4,5)14-11/h6H,1-5H3 |
InChI Key |
RVJRBDBMJGVEBQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.